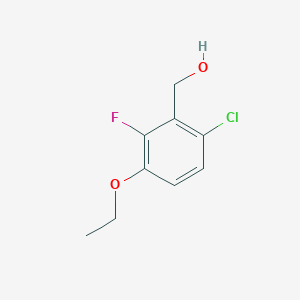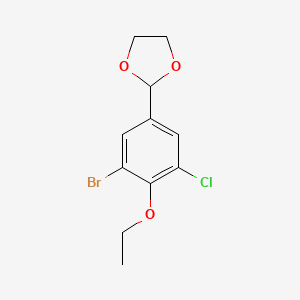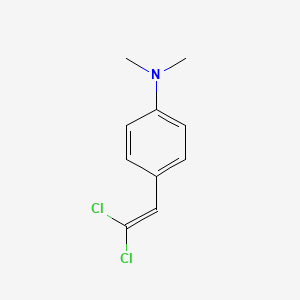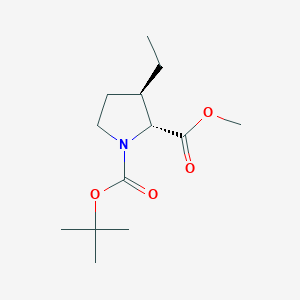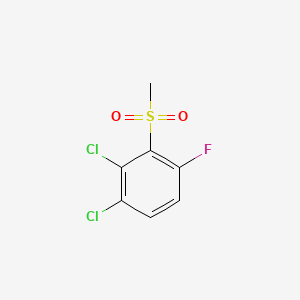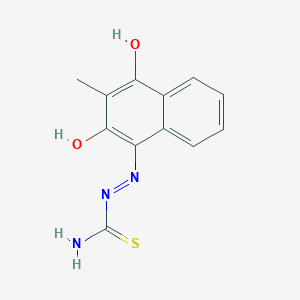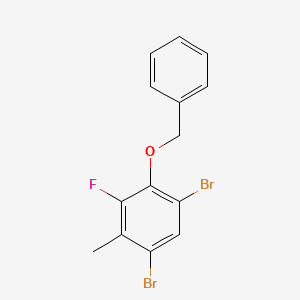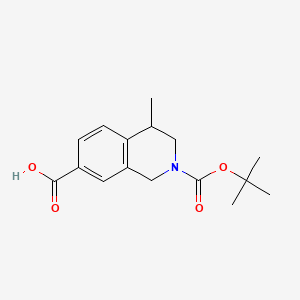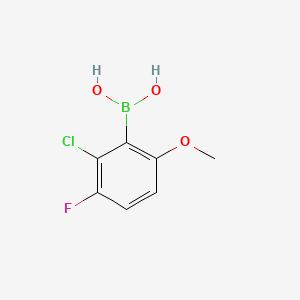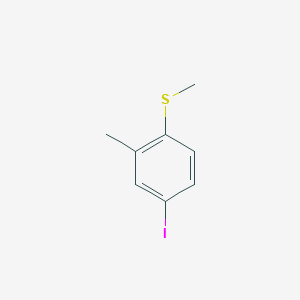
(4-Iodo-2-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-2-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C₈H₉IS and a molecular weight of 264.127 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfane group attached to a benzene ring. It is primarily used in research and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methylphenyl)(methyl)sulfane typically involves the iodination of 2-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the methyl group. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfane group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl(methyl)sulfanes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated phenyl(methyl)sulfanes and reduced sulfur compounds.
Applications De Recherche Scientifique
(4-Iodo-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Iodo-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The iodine atom and sulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-methylphenyl)(methyl)sulfane
- (4-Chloro-2-methylphenyl)(methyl)sulfane
- (4-Fluoro-2-methylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2-methylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Propriétés
Formule moléculaire |
C8H9IS |
|---|---|
Poids moléculaire |
264.13 g/mol |
Nom IUPAC |
4-iodo-2-methyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 |
Clé InChI |
DPEIKYXHBZIMAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
